Peonidin 3-Glucoside

描述

Overview of Peonidin (B1209262) 3-Monoglucoside as an Anthocyanin

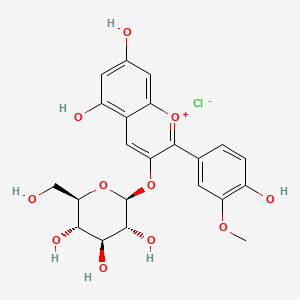

Peonidin 3-monoglucoside, also known as peonidin 3-O-glucoside, is a type of anthocyanin. nih.govontosight.ai Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors found in flowers, fruits, and vegetables. biosynth.comwikipedia.org Structurally, peonidin 3-monoglucoside consists of a peonidin aglycone—the core flavonoid structure—linked to a glucose molecule. ontosight.ai This glycosidic bond enhances its stability and water solubility. biolink.no The chemical formula for peonidin 3-monoglucoside is C₂₂H₂₃O₁₁⁺. nih.gov It is found in a variety of plants, including red grapes (Vitis vinifera), purple corn (Zea mays), berries, and red onions. wikipedia.org

The structure and properties of peonidin 3-monoglucoside are well-defined in scientific literature. Its IUPAC name is (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov The presence of hydroxyl and methoxy (B1213986) groups contributes to its polarity and hydrophilic nature. ontosight.ai

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃O₁₁⁺ | nih.gov |

| Molar Mass | 463.41 g/mol | wikipedia.org |

| CAS Number | 6906-39-4 (chloride) | wikipedia.org |

| Appearance | Dark red to purple solid | wikipedia.org |

The biosynthesis of peonidin 3-monoglucoside follows the general flavonoid pathway in plants. mdpi.com This pathway involves a series of enzymatic reactions starting from the amino acid phenylalanine. Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavonoid 3'-hydroxylase (F3'H) are involved in producing the precursor molecules that are eventually converted to peonidin and then glycosylated to form peonidin 3-monoglucoside. mdpi.com

Significance of Peonidin 3-Monoglucoside in Phytochemistry Research

In the field of phytochemistry, peonidin 3-monoglucoside is a compound of considerable interest due to its widespread occurrence and potential biological activities. ontosight.aipubcompare.ai Researchers often study it as a marker compound for identifying and quantifying anthocyanin content in various plant extracts. mtc-usa.com Its presence and concentration can vary significantly between different plant species and even between cultivars of the same species, making it a useful tool for chemotaxonomic studies. researchgate.net

The antioxidant properties of peonidin 3-monoglucoside are a primary focus of phytochemical research. ontosight.aibiosynth.com Like other anthocyanins, it can scavenge free radicals and protect cells from oxidative damage. biosynth.com This activity is attributed to the hydroxyl groups on its aromatic rings. chemfaces.com

Furthermore, various analytical techniques have been developed and optimized for the extraction, separation, and identification of peonidin 3-monoglucoside from complex plant matrices. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) is a common method for its analysis. scispace.comrsc.orgnih.gov These methods allow for precise quantification and structural elucidation.

Historical Context of Peonidin 3-Monoglucoside Research

The study of anthocyanins, including peonidin 3-monoglucoside, has a long history dating back to the early 20th century. Initial research focused on the isolation and structural characterization of these pigments from various plant sources. The fundamental structure of the anthocyanidin core was established through classical chemical degradation and synthesis methods.

Over the decades, advancements in analytical chemistry have significantly propelled the research on peonidin 3-monoglucoside. The development of chromatographic techniques in the mid-20th century, particularly paper chromatography and later thin-layer chromatography (TLC), provided the means to separate individual anthocyanins from complex mixtures. nih.gov The advent of HPLC in the 1970s revolutionized the field, enabling high-resolution separation and accurate quantification. scispace.com

More recently, the application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has allowed for the unambiguous identification and detailed structural analysis of peonidin 3-monoglucoside and its various acylated forms. rsc.orgbiorlab.com This has led to a deeper understanding of the diversity of anthocyanin structures in nature.

Current Research Landscape and Gaps in Peonidin 3-Monoglucoside Studies

Current research on peonidin 3-monoglucoside is multifaceted, exploring its biological activities and potential applications. pubcompare.ai A significant area of investigation is its role in human health. Studies have explored its antioxidant, anti-inflammatory, and other biological effects in various in vitro and in vivo models. nih.govmedkoo.comnih.gov For instance, research has shown that peonidin 3-monoglucoside may have protective effects against certain chronic diseases. mdpi.com

Despite the growing body of research, there are still gaps in our understanding of peonidin 3-monoglucoside. The complete biosynthetic and degradation pathways, including the specific enzymes and regulatory mechanisms, are not fully elucidated in all plant species. nih.gov Further research is also needed to understand the full spectrum of its biological activities and the underlying molecular mechanisms.

Another area requiring more investigation is the stability of peonidin 3-monoglucoside under various conditions, such as changes in pH, temperature, and light exposure. core.ac.uk While it is known that anthocyanin stability is influenced by these factors, detailed kinetic studies for peonidin 3-monoglucoside are still emerging. core.ac.uk Understanding its stability is crucial for its potential use as a natural colorant in the food industry. biolink.no

| Research Area | Key Findings | Remaining Gaps |

| Biological Activity | Antioxidant, anti-inflammatory properties demonstrated in various models. ontosight.aimedkoo.com | Detailed molecular mechanisms and interactions with cellular targets need further investigation. |

| Biosynthesis | General flavonoid pathway is known. mdpi.com | Specific regulatory enzymes and gene expression patterns in different plants are not fully understood. |

| Stability | Stability is pH and temperature-dependent. core.ac.uk | Comprehensive kinetic data under various processing and storage conditions are limited. |

| Bioavailability | Some studies on absorption and metabolism exist. thegoodscentscompany.commdpi.com | The full metabolic fate and the factors influencing its bioavailability require more in-depth research. |

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219119 | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-39-4 | |

| Record name | Glucopeonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Peonidin 3 Monoglucoside in Biological Systems

Natural Abundance in Plant Species

This compound is found in a diverse array of plant species, contributing to their vibrant coloration. Its presence is particularly significant in pigmented fruits and vegetables.

Fruits are a primary dietary source of Peonidin (B1209262) 3-monoglucoside.

Berries are exceptionally rich in Peonidin 3-monoglucoside. In a study of deep-colored berries, Peonidin 3-monoglucoside was identified as the second most abundant anthocyanin. nih.gov Its concentration varies among different types of berries, with blueberries and elderberries showing notable amounts, accounting for 12.6% and 14.9% of the total anthocyanins, respectively. nih.gov Cranberries also contain this compound. nih.gov In Slovenian bilberries and blueberries, glycosides of peonidin were detected, although they were the least abundant among the anthocyanins measured. researchgate.net

Table 1: Relative Abundance of Peonidin 3-monoglucoside in Select Berries

| Berry | Relative Amount of Peonidin 3-monoglucoside (% of total anthocyanins) |

|---|---|

| Blueberry | 12.6% |

| Elderberry | 14.9% |

| Cranberry | Present, second most abundant |

| Blue Honeysuckle | 4.9% |

Peonidin 3-monoglucoside is a significant anthocyanin in red Vitis vinifera grapes and, consequently, in red wine. wikipedia.org Its concentration can vary depending on the grape cultivar. For instance, it has been identified as a predominant pigment in the skins of the Garnacha Tintorera grape variety and is found in significant amounts in Italian varieties like Moscato Rosa, Galliopo, and Nebbiolo. researchgate.net In some Portuguese grape varieties, its concentration is comparable to that of malvidin-3-O-glucoside. researchgate.net The presence of this compound is crucial as it contributes to the color and sensory attributes of wine. researchgate.net

Table 2: Presence of Peonidin 3-monoglucoside in Grape Varieties

| Grape Variety | Relative Abundance of Peonidin 3-monoglucoside |

|---|---|

| Garnacha Tintorera | Predominant pigment in skins |

| Moscato Rosa, Galliopo, Nebbiolo | Present in significant amounts |

| Alvarilhão (Portuguese variety) | Similar amounts to malvidin-3-O-glucoside |

Beyond berries and grapes, Peonidin 3-monoglucoside is also found in other deeply colored fruits. Blackcurrant extracts, for example, are known to contain this anthocyanin. nih.govresearchgate.net

The occurrence of Peonidin 3-monoglucoside is not limited to fruits; it is also present in certain vegetables, contributing to their distinctive colors.

Purple corn (Zea mays L.) is a notable vegetable source of Peonidin 3-monoglucoside. wikipedia.orgresearchgate.net The corncob, in particular, has a high concentration of this anthocyanin. mdpi.comnih.govresearchgate.net Studies on purple corn grown in Peru have identified Peonidin 3-glucoside and its acylated form, peonidin-3-maloylglucoside, as major anthocyanins present. nih.gov The total monomeric anthocyanin content in purple corncob can range from 290 to 1333 mg per 100g of dry weight, with this compound being a significant contributor to this total. nih.gov

Table 3: Anthocyanin Content in Purple Corncob

| Compound | Concentration Range (mg/100g DW) |

|---|---|

| Total Monomeric Anthocyanins | 290 - 1333 |

| This compound | Major anthocyanin present |

| Peonidin 3-maloylglucoside | Major anthocyanin present |

Presence in Vegetables

Black Rice

Black rice (Oryza sativa L.) is a particularly rich source of Peonidin 3-monoglucoside. It is one of the major anthocyanins found in the bran of black rice, contributing significantly to its characteristic dark color. acs.orgmdpi.com Studies have identified Peonidin 3-O-glucoside alongside cyanidin-3-O-glucoside as the two predominant anthocyanins in many black rice varieties. nih.govtandfonline.comnih.gov The concentration of Peonidin 3-monoglucoside can vary among different cultivars. For instance, in a study of ten pigmented Oryza sativa L. indica varieties, the peonidin-3-glucoside (B1200960) content ranged from non-detectable levels to 40 mg per 100g. nih.gov Another investigation into endogenous black rice cultivars from Java and East Nusa Tenggara also confirmed the presence of peonidin-3-O-glucoside as one of the three major anthocyanin compounds. tandfonline.com

Peonidin 3-monoglucoside Content in Black Rice Varieties

| Black Rice Variety | Peonidin 3-monoglucoside Content (μg/g) | Reference |

|---|---|---|

| Not Specified | 162 | nih.gov |

| Oryza sativa L. japonica var. SBR | 29.78 | nih.gov |

Sweet Potato

Purple-fleshed sweet potatoes (Ipomoea batatas L.) are another significant source of Peonidin 3-monoglucoside. nih.govnih.govglobalsciencebooks.info In many purple sweet potato cultivars, peonidin-based anthocyanins are the dominant type, contributing to their vibrant red-purple coloration. nih.govglobalsciencebooks.info Research has shown that the concentration and composition of anthocyanins, including Peonidin 3-monoglucoside, can differ substantially among various cultivars. For example, in a study of five Korean purple sweet potato cultivars, Peonidin 3-caffeoyl-p-hydroxybenzoyl sophoroside-5-glucoside was identified as the major anthocyanin, with the highest levels found in the 'Sinjami' cultivar. nih.gov Another study on Japanese cultivars found that 'Chiran murasaki' and 'Purple Sweet' varieties were rich in peonidin derivatives, with peonidin-3-(6''-caffeoylsophoroside)-5-glucoside being a predominant pigment. globalsciencebooks.info

Peonidin-based Anthocyanin Content in Purple Sweet Potato Cultivars

| Cultivar | Predominant Peonidin Derivative | Percentage of Peonidin-based Anthocyanins (%) | Reference |

|---|---|---|---|

| Chiran murasaki | peonidin-3-(6''-caffeoylsophoroside)-5-glucoside | 80.2 | globalsciencebooks.info |

| Purple Sweet | peonidin-3-(6''-caffeoylsophoroside)-5-glucoside | 81.9 | globalsciencebooks.info |

| Sinjami (outer layer) | Peonidin 3-caffeoyl-p-hydroxybenzoyl sophoroside-5-glucoside | 12,366 mg/kg DW | nih.gov |

| Sinjami (inner layer) | Peonidin 3-caffeoyl-p-hydroxybenzoyl sophoroside-5-glucoside | 14,832 mg/kg DW | nih.gov |

Purple Cabbage and Purple Yam

Purple cabbage (Brassica oleracea var. capitata f. rubra) and purple yam (Dioscorea alata) also contain Peonidin 3-monoglucoside, although often in conjunction with other anthocyanins. The vibrant color of red cabbage is due to a complex profile of anthocyanins, which can include peonidin glycosides. nih.gov Similarly, the purple flesh of yams contains a variety of anthocyanins that contribute to their color, with peonidin derivatives being part of this composition. The specific concentration of Peonidin 3-monoglucoside in these sources can be influenced by the cultivar and growing conditions.

Presence in Cereal Grains (e.g., Wheat, Millets, Buckwheats, Wild Rice, Ryes)

Beyond rice, Peonidin 3-monoglucoside has been identified in other cereal grains, although typically in lower concentrations compared to black rice. Pigmented wheat varieties, for instance, contain a range of anthocyanins, including peonidin derivatives like peonidin-3-glucoside, which contribute to the color of the pericarp. acs.orgresearchgate.net In some millet varieties, particularly those with darker seed coats, anthocyanins are present, and while cyanidin-based compounds are often more common, peonidin glycosides can also be found. researchgate.netelsevierpure.com Wild rice has also been shown to contain Peonidin 3-monoglucoside, contributing to its dark pigmentation. nih.gov The presence and concentration of this compound in these grains are highly dependent on the specific genotype.

Influence of Genetic and Environmental Factors on Peonidin 3-Monoglucoside Accumulation

The concentration of Peonidin 3-monoglucoside in plants is not static; it is influenced by a complex interplay of genetic and environmental factors.

Plant Genetics and Cultivar Variation

The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate Peonidin 3-monoglucoside. This is evident from the significant variation in anthocyanin profiles observed among different cultivars of the same species, such as black rice and purple sweet potato. nih.govnih.govglobalsciencebooks.info Specific genes encoding enzymes in the anthocyanin biosynthesis pathway are responsible for the production of peonidin from its precursor, cyanidin (B77932). The expression levels of these genes are genetically controlled and can lead to the predominance of peonidin-based anthocyanins in certain cultivars.

Growing Conditions (e.g., Light, Temperature, pH)

Environmental conditions during plant growth play a crucial role in modulating the accumulation of Peonidin 3-monoglucoside.

Light: Light is a key environmental signal that influences anthocyanin biosynthesis. Higher light intensity can promote the accumulation of anthocyanins, including Peonidin 3-monoglucoside, as a protective mechanism against photo-oxidative stress. mdpi.comnih.gov The quality of light, such as the ratio of red to far-red light, can also affect the expression of regulatory genes involved in the anthocyanin pathway.

Temperature: Temperature fluctuations can impact the enzymatic reactions involved in anthocyanin synthesis. In some plants, lower temperatures can induce an increase in anthocyanin production, leading to enhanced coloration. nih.gov Conversely, high temperatures can sometimes inhibit the accumulation of these pigments. researchgate.net

pH: The pH of the soil and within the plant's cellular compartments (vacuoles) can influence the stability and color expression of anthocyanins. While soil pH primarily affects nutrient availability for the plant, the vacuolar pH has a direct impact on the chemical structure of Peonidin 3-monoglucoside, which in turn affects its stability and the color it imparts. researchgate.netnih.govresearchgate.net

Ripening Stages

The concentration and relative proportion of Peonidin 3-monoglucoside, a key anthocyanin responsible for pigmentation, exhibit significant changes during the ripening process of various fruits. These alterations are influenced by genetic factors, environmental conditions, and the specific stage of maturity. In many fruits, the biosynthesis of anthocyanins, including Peonidin 3-monoglucoside, accelerates as ripening progresses, contributing to the development of characteristic red and purple hues.

In viticulture, the evolution of anthocyanin profiles is a critical indicator of grape maturity and potential wine quality. Studies on Vitis vinifera L. cv. Syrah grapes have detailed the fluctuations of Peonidin 3-monoglucoside at different ripeness levels, measured in degrees Brix (°Bx), which indicates the sugar content. Research has shown that the concentration of Peonidin 3-monoglucoside can vary significantly as the grape matures from 22 °Bx to 26 °Bx. oeno-one.eu Generally, the accumulation of anthocyanins like Peonidin 3-monoglucoside increases during ripening. researchgate.net For instance, in one study, the concentration of Peonidin 3-monoglucoside in Syrah grapes was observed to change across these ripening stages, reflecting the dynamic nature of phenolic compound synthesis in the grape skin. oeno-one.eu

The variability in the anthocyanin profile, including the content of Peonidin 3-monoglucoside, is also noted in other grape cultivars. In Cannonau grapes, for example, the anthocyanin profile shows variability that is partly related to the ripening stage, with Peonidin 3-monoglucoside being one of the compounds contributing to this variation. fmach.it The ratio between different types of anthocyanins, such as di-substituted ones like Peonidin 3-monoglucoside and tri-substituted ones, is a key characteristic that can differ with maturity. fmach.it

In berries, the pattern of anthocyanin accumulation is also closely linked to ripening. While specific data for Peonidin 3-monoglucoside is detailed in certain fruits, the general trend for related anthocyanins in other berries, such as strawberries, also shows a significant increase during the ripening process. For example, the main anthocyanins in strawberries, cyanidin 3-glucoside and pelargonidin (B1210327) 3-glucoside, start to accumulate as the fruit transitions from the white to the red stage. nih.gov Similarly, in apricots, while the primary compounds are cyanidin-3-O-rutinoside and cyanidin-3-O-glucoside, the concentration of these anthocyanins increases as the fruit ripens, reaches a maximum, and may then slightly decrease toward the end of maturation. researchgate.net

The following table presents research findings on the concentration of Peonidin 3-O-glucoside in Syrah grapes at different stages of ripeness.

Concentration of Peonidin 3-O-glucoside in Syrah Grapes During Ripening

| Ripeness Level (°Brix) | Peonidin 3-O-glucoside (mg/kg of grape) |

|---|---|

| 22 | 15.2 |

| 24 | 23.5 |

| 26 | 24.3 |

Biosynthesis and Metabolic Pathways of Peonidin 3 Monoglucoside

Position of Peonidin (B1209262) 3-Monoglucoside in the Anthocyanin Biosynthesis Pathway

The synthesis of peonidin 3-monoglucoside is a branch of the well-established anthocyanin biosynthesis pathway, which itself is a part of the general phenylpropanoid pathway. The process begins with the production of dihydroflavonols, key intermediates that can be directed towards the synthesis of different classes of flavonoids. mdpi.comnih.govmdpi.commaxapress.com

The pathway leading to peonidin 3-monoglucoside diverges at the level of dihydroquercetin. Dihydroquercetin is a dihydroflavonol that serves as a precursor for the synthesis of cyanidin-based and, subsequently, peonidin-based anthocyanins. nih.govmaxapress.commdpi.com The core structure is first hydroxylated and then reduced to form leucocyanidin. mdpi.comnih.gov Leucocyanidin is then converted to cyanidin (B77932), the direct precursor of peonidin. maxapress.com

The final steps involve the glycosylation of cyanidin to form cyanidin 3-monoglucoside, which is then methylated to yield peonidin 3-monoglucoside. maxapress.com This places the formation of peonidin 3-monoglucoside at the later stages of the anthocyanin biosynthesis pathway, requiring the coordinated action of several key enzymes.

Enzymatic Reactions Involved in Peonidin 3-Monoglucoside Synthesis

The formation of peonidin 3-monoglucoside is contingent on a series of specific enzymatic reactions that catalyze the conversion of upstream precursors.

Flavonoid 3'-hydroxylase (F3'H) is a crucial enzyme that introduces a hydroxyl group at the 3' position of the B-ring of flavanones and dihydroflavonols. mdpi.comnih.govmaxapress.com Specifically, F3'H catalyzes the conversion of dihydrokaempferol (B1209521) to dihydroquercetin. nih.govmaxapress.commdpi.com This reaction is a critical branching point in the anthocyanin pathway, as dihydroquercetin is the precursor for cyanidin- and peonidin-type anthocyanins. nih.govmdpi.com The expression and activity of F3'H are therefore essential for the production of the necessary substrate for the subsequent enzymatic steps leading to peonidin 3-monoglucoside.

Dihydroflavanol 4-reductase (DFR) is a key enzyme that catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. mdpi.comresearchgate.netnih.gov In the context of peonidin 3-monoglucoside synthesis, DFR acts on dihydroquercetin to produce leucocyanidin. mdpi.comnih.gov The substrate specificity of DFR can significantly influence the type of anthocyanins produced in a plant. Some DFR enzymes exhibit a preference for specific dihydroflavonols, thereby channeling the metabolic flux towards the synthesis of particular anthocyanidins. nih.gov

UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) is responsible for the glycosylation of anthocyanidins, a critical step for their stability and solubility. nih.govfrontiersin.org This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the anthocyanidin. In the pathway leading to peonidin 3-monoglucoside, UF3GT catalyzes the conversion of cyanidin to cyanidin 3-O-glucoside. maxapress.comuniprot.org This glucosylated form is the substrate for the final methylation step. The expression of the UF3GT gene is often tightly regulated and can be a determining factor in anthocyanin accumulation. nih.gov

The final step in the biosynthesis of peonidin 3-monoglucoside is the methylation of cyanidin 3-O-glucoside. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the B-ring of cyanidin 3-O-glucoside. mdpi.comnih.gov This methylation converts the cyanidin core into a peonidin core, resulting in the formation of peonidin 3-monoglucoside. mdpi.commaxapress.com The activity of specific anthocyanin O-methyltransferases (AOMTs) has been shown to be crucial for the accumulation of peonidin glycosides in various plants. nih.gov

Enzymes in Peonidin 3-Monoglucoside Synthesis

| Enzyme | Abbreviation | Substrate | Product | Role in Pathway |

|---|---|---|---|---|

| Flavonoid 3'-Hydroxylase | F3'H | Dihydrokaempferol | Dihydroquercetin | Directs pathway towards cyanidin/peonidin precursors. |

| Dihydroflavanol 4-Reductase | DFR | Dihydroquercetin | Leucocyanidin | Commits dihydroflavonols to the anthocyanin pathway. |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UF3GT | Cyanidin | Cyanidin 3-O-glucoside | Glycosylates the anthocyanidin for stability. |

| O-methyltransferase | OMT/AOMT | Cyanidin 3-O-glucoside | Peonidin 3-O-glucoside | Final modification to form peonidin. |

Regulation of Peonidin 3-Monoglucoside Biosynthesis

The biosynthesis of peonidin 3-monoglucoside is a highly regulated process, primarily controlled at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a complex interplay of transcription factors. The most well-characterized regulatory complex is the MBW complex, which consists of transcription factors from the MYB, bHLH (basic helix-loop-helix), and WD40 repeat protein families. murdoch.edu.aumdpi.com

These transcription factors bind to the promoter regions of the anthocyanin biosynthetic genes, including F3'H, DFR, and UF3GT, thereby activating their transcription. mdpi.com The specific MYB and bHLH transcription factors involved can vary between plant species, leading to differences in the types and amounts of anthocyanins produced. The expression of these regulatory genes is, in turn, influenced by developmental cues and environmental signals, allowing plants to fine-tune the production of peonidin 3-monoglucoside in response to their needs. For instance, the expression of late biosynthetic genes like DFR and UFGT is often regulated by the MBW complex. mdpi.com

Regulatory Factors in Peonidin 3-Monoglucoside Biosynthesis

| Regulatory Factor | Type | Function | Target Genes |

|---|---|---|---|

| MYB | Transcription Factor | Component of the MBW complex that activates gene expression. | F3'H, DFR, UF3GT |

| bHLH | Transcription Factor | Component of the MBW complex that activates gene expression. | DFR, UF3GT |

| WD40 | Scaffolding Protein | Facilitates the formation of the MBW complex. | - |

Gene Expression and Transcriptional Regulation

The biosynthesis of anthocyanins, including peonidin 3-monoglucoside, is meticulously controlled at the transcriptional level. The expression of the structural genes encoding the necessary enzymes is governed by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) protein families. mdpi.commdpi.com This regulatory unit is often referred to as the MBW complex. nih.govnih.govmdpi.comnih.govacs.org

The MBW complex activates the transcription of both early biosynthetic genes (e.g., CHS, CHI, F3H, DFR) and late biosynthetic genes (e.g., ANS, UFGT) by binding to specific motifs in their promoter regions. nih.gov For instance, the expression of UFGT, which encodes the enzyme for the final glucosylation step, often correlates directly with anthocyanin accumulation and is a key regulatory point. nih.gov In grapes, the transcription factor VviMYBA1 has been shown to regulate the UFGT gene, which is crucial for anthocyanin accumulation in the berry skin. nih.gov Different members of the MYB and bHLH families can form various MBW complexes, allowing for fine-tuned control over which types of flavonoids are produced in different tissues and at different developmental stages. acs.orgmdpi.com

Hormonal Influences (e.g., Abscisic Acid)

Plant hormones play a significant role in modulating the biosynthesis of anthocyanins. Abscisic acid (ABA) is a key phytohormone known to promote the accumulation of these pigments in various plant species, including grapes and blueberries. frontiersin.orgnih.govscielo.org.za

Exogenous application of ABA has been demonstrated to significantly increase the concentration of total anthocyanins, including delphinidin-3-glucoside, cyanidin-3-glucoside, peonidin-3-glucoside (B1200960), and malvidin-3-glucoside in grape berry skins. nih.govresearchgate.net This effect is achieved by upregulating the expression of key biosynthetic genes such as CHI, F3H, DFR, and UFGT. nih.govresearchgate.net Furthermore, ABA treatment enhances the expression of crucial transcription factors, specifically VvMYBA1 and VvMYBA2 in grapes, which in turn activate the structural genes of the pathway. nih.gov The efficacy of ABA can be influenced by the concentration used, the timing of application, and environmental conditions. frontiersin.orgnih.gov

| Treatment | This compound (mg/kg of skin) at 28 DAV | This compound (mg/kg of skin) at 35 DAV (Harvest) |

|---|---|---|

| Control (No S-ABA) | 3.5 | 30.7 |

| 200 mg/L S-ABA (1 application) | 21.8 | 52.8 |

| 400 mg/L S-ABA (1 application) | 30.9 | 60.1 |

| 400 mg/L S-ABA (2 applications) | 32.5 | 90.6 |

*DAV: Days After Véraison (onset of ripening). Data sourced from studies on grape berries. nih.govresearchgate.net

Metabolism and Bioavailability in Biological Systems

The health-related effects of anthocyanins are contingent on their stability, absorption, and metabolism within the body. Generally, anthocyanins exhibit low bioavailability, with only a small fraction of the ingested amount reaching the systemic circulation intact. mdpi.comnih.gov

Uptake and Absorption Mechanisms

After consumption, anthocyanins like cyanidin 3-glucoside (the precursor to peonidin 3-monoglucoside) can be absorbed directly from the stomach and small intestine. mdpi.com Gastric absorption is thought to account for a significant portion of the intact anthocyanins that enter the bloodstream, with estimates suggesting 1-10% of the intact form is absorbed this way. mdpi.com The process may involve active transport mechanisms, such as the bilitranslocase transporter. mdpi.com

In vivo Metabolic Transformations

Once absorbed, anthocyanins undergo extensive metabolism. The intact glycosides can be subject to Phase I and Phase II metabolic reactions, including methylation, glucuronidation, and sulfation. The transformation of cyanidin 3-glucoside into peonidin 3-monoglucoside is a key metabolic step involving methylation.

A significant portion of ingested anthocyanins is not absorbed in the upper gastrointestinal tract and reaches the colon. Here, gut microbiota play a crucial role in their transformation, breaking down the complex structures into smaller phenolic acids and aldehydes. nih.gov For cyanidin 3-glucoside, major microbial metabolites include protocatechuic acid and phloroglucinaldehyde. mdpi.com

Biological Activities and Mechanisms of Action

Antioxidant Mechanisms of Peonidin (B1209262) 3-Monoglucoside

The antioxidant capacity of Peonidin 3-monoglucoside is a cornerstone of its bioactivity, contributing significantly to its protective effects against cellular damage. This is achieved through direct neutralization of free radicals and by bolstering the endogenous antioxidant defense systems.

Peonidin 3-monoglucoside has demonstrated notable efficacy in directly neutralizing synthetic free radicals in vitro, a common method for assessing antioxidant potential. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests are standard procedures for evaluating this capacity uo.edu.cumdpi.comnih.govresearchgate.net. Research on extracts rich in Peonidin 3-monoglucoside, such as those from black rice germ and bran, has confirmed strong antioxidant activity as measured by these assays researchgate.net. The ability of Peonidin 3-monoglucoside to donate a hydrogen atom or an electron to these unstable radicals stabilizes them, thereby preventing them from causing oxidative damage to cellular components.

Beyond direct radical scavenging, Peonidin 3-monoglucoside mitigates oxidative stress by modulating key cellular markers. In a cellular model of nonalcoholic fatty liver disease (NAFLD), treatment with Peonidin 3-monoglucoside was found to inhibit the excessive production of reactive oxygen species (ROS) and superoxide (B77818) anion mdpi.com. For instance, in FFA-treated L02 cells, 300 μM of Peonidin 3-monoglucoside decreased ROS-positive cells from 82.0% to 30.8% mdpi.com.

Furthermore, Peonidin 3-monoglucoside enhances the cellular antioxidant defense system. It has been shown to increase the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant mdpi.com. It also boosts the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) mdpi.comnih.govresearchgate.netnih.govnih.gov. In one study, treatment with 300 μM Peonidin 3-monoglucoside increased the activities of SOD, GPx, and CAT from 49.22, 60.55, and 31.92 u/mg to 59.24, 125.19, and 84.01 u/mg, respectively, in an FFA-induced cell model mdpi.com. This comprehensive action helps to restore cellular redox balance and protect cells from oxidative damage.

| Marker | Condition | Result with Peonidin 3-Monoglucoside Treatment (300 μM) | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | FFA-induced L02 cells | Reduced fluorescence intensity to 31.25% of FFA-treated group | mdpi.com |

| Superoxide Dismutase (SOD) Activity | FFA-induced L02 cells | Increased from 49.22 to 59.24 u/mg | mdpi.com |

| Glutathione Peroxidase (GPx) Activity | FFA-induced L02 cells | Increased from 60.55 to 125.19 u/mg | mdpi.com |

| Catalase (CAT) Activity | FFA-induced L02 cells | Increased from 31.92 to 84.01 u/mg | mdpi.com |

Anti-inflammatory Activities

Peonidin 3-monoglucoside exerts significant anti-inflammatory effects by intervening in multiple stages of the inflammatory cascade, from signaling pathways to the expression of inflammatory mediators and the function of inflammatory protein complexes.

A primary mechanism for the anti-inflammatory action of Peonidin 3-monoglucoside is its ability to modulate critical inflammatory signaling pathways. It has been shown to counteract the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes nih.govnih.govmdpi.com. By inhibiting NF-κB, Peonidin 3-monoglucoside can effectively suppress the inflammatory response.

The compound also influences the mitogen-activated protein kinase (MAPK) signaling pathway nih.govresearchgate.net. Specifically, Peonidin 3-monoglucoside has been found to attenuate the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a component of the MAPK family nih.gov. This inactivation of ERK signaling contributes to its anti-inflammatory and other biological effects.

This modulation of upstream pathways leads to a reduction in the production of key pro-inflammatory cytokines. Studies have demonstrated that Peonidin 3-monoglucoside can significantly suppress the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govnih.govresearchgate.net. For example, in A549 lung cells and THP-1 macrophages stimulated by the SARS-CoV-2 spike protein, Peonidin 3-monoglucoside inhibited the secretion of IL-6 and IL-1β in a dose-dependent manner nih.gov.

| Cell Line | Stimulant | Cytokine | Effect of Peonidin 3-Monoglucoside (1.25–10 μg/mL) | Reference |

|---|---|---|---|---|

| A549 Lung Cells | SARS-CoV-2 Spike Protein | IL-6 | Significant, dose-dependent inhibition | nih.gov |

| A549 Lung Cells | SARS-CoV-2 Spike Protein | IL-1β | Significant, dose-dependent inhibition | nih.gov |

| THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-6 | Significant, dose-dependent inhibition | nih.gov |

| THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-1β | Significant, dose-dependent inhibition | nih.gov |

Peonidin 3-monoglucoside has also been identified as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix, a process active in inflammation and cancer metastasis epa.govresearchgate.net. Research has shown that Peonidin 3-monoglucoside can significantly inhibit the secretion of MMP-2 and MMP-9 from lung cancer cells nih.gov. This inhibitory action is linked to its modulation of the ERK 1/2 and AP-1 signaling pathways, which are involved in the upregulation of MMPs nih.gov.

Recent evidence indicates that Peonidin 3-monoglucoside can directly impact the inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases and the processing of pro-inflammatory cytokines like IL-1β mdpi.com. Specifically, Peonidin 3-monoglucoside has been shown to downregulate the expression of key components of the NLRP3 inflammasome pathway, including NLRP3 (NLR Family Pyrin Domain Containing 3), ASC (Apoptosis-associated speck-like protein containing a CARD), and Caspase-1 nih.govnih.govresearchgate.netplos.orgresearchgate.net. By suppressing the machinery of the NLRP3 inflammasome, Peonidin 3-monoglucoside can effectively block a critical step in the inflammatory response, further highlighting its potential as an anti-inflammatory agent nih.govnih.gov.

Anticancer and Antiproliferative Effects

Peonidin 3-monoglucoside, a prominent anthocyanin, has demonstrated significant anticancer and antiproliferative properties across various cancer models. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), suppression of cancer spread, and regulation of the cell division cycle. These biological activities highlight its potential as a subject of interest in oncology research.

Inhibition of Tumor Cell Growth (e.g., Breast Cancer, Lung Cancer, Hepatoma)

Research has shown that Peonidin 3-monoglucoside can impede the proliferation of several types of cancer cells. In studies involving various cancer cell lines, the human breast cancer cell line HS578T was identified as being particularly sensitive to the effects of Peonidin 3-monoglucoside. biopurify.cnnih.govtandfonline.com The compound has been observed to exert a strong inhibitory effect on the growth of these cells. biopurify.cnnih.govtandfonline.com

Furthermore, Peonidin 3-monoglucoside has demonstrated selective antitumor effects against HER2-positive breast cancer cells. researchgate.net It achieves this by inhibiting cell proliferation through the modulation of key signaling pathways. researchgate.net In vivo studies using xenograft models of HER2-positive breast cancer further support these findings. In animal models, treatment with Peonidin 3-monoglucoside led to a significant suppression of final tumor volume and weight compared to control groups. researchgate.net Additionally, its efficacy has been noted in lung cancer, where it has been shown to inhibit the growth of Lewis lung carcinoma cells in vivo. biopurify.cnnih.gov

| Cancer Type | Cell Line/Model | Key Findings | Source |

|---|---|---|---|

| Breast Cancer | HS578T | Demonstrated high sensitivity and strong growth inhibition. | biopurify.cntandfonline.com |

| Breast Cancer | HER2-positive breast cancer cells (MDA-MB-453 xenograft) | Inhibited cell proliferation; suppressed tumor volume and weight in vivo. | researchgate.net |

| Lung Cancer | Lewis Lung Carcinoma (in vivo) | Inhibited tumor growth. | biopurify.cnnih.gov |

Induction of Apoptosis (e.g., Caspase-3 activation, Chromatin Condensation)

A crucial mechanism for cancer suppression is the induction of apoptosis, a form of programmed cell death. Peonidin 3-monoglucoside has been found to trigger apoptosis in cancer cells. biopurify.cntandfonline.comresearchgate.net This process is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation. biopurify.cn

A key event in the apoptotic machinery is the activation of a family of cysteine proteases known as caspases. biopurify.cn Specifically, Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular proteins, leading to the organized dismantling of the cell. biopurify.cnnih.gov Studies have confirmed that treatment with Peonidin 3-monoglucoside leads to the activation of Caspase-3 in HS578T breast cancer cells. biopurify.cnnih.gov This activation is coupled with the observation of chromatin condensation, a hallmark of apoptosis, confirming that Peonidin 3-monoglucoside can induce cell death through the apoptotic pathway. biopurify.cnnih.govnih.gov

| Mechanism | Observation | Affected Cell Line | Source |

|---|---|---|---|

| Caspase-3 Activation | Increased activity of Caspase-3 enzyme. | HS578T | biopurify.cnnih.gov |

| Chromatin Condensation | Observation of condensed chromatin in the cell nucleus. | HS578T | biopurify.cnnih.govnih.gov |

| Induction of Cell Death | Overall increase in apoptotic cell population. | HS578T | biopurify.cnresearchgate.net |

Suppression of Metastasis and Invasion

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the invasion of surrounding tissues by cancer cells. Peonidin 3-monoglucoside has been shown to inhibit the metastatic potential of cancer cells. nih.govtandfonline.com Specifically, it significantly inhibits the invasion and motility of lung cancer cells. nih.govnih.govtandfonline.com

For cancer cells to invade tissues, they must break down the extracellular matrix, a network of proteins that provides structural support to cells. This degradation is accomplished by enzymes called proteinases. Peonidin 3-monoglucoside has been demonstrated to reduce the secretion of key proteinases, including matrix metalloproteinase (MMP)-2, MMP-9, and urokinase-type plasminogen activator (u-PA), in lung cancer cells. nih.govnih.govtandfonline.com By downregulating the activity of these enzymes, Peonidin 3-monoglucoside hampers the ability of cancer cells to degrade the tissue barrier and invade new sites. nih.gov

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, invasion, and metastasis. The expression of proteinases like MMPs and u-PA is often regulated by this pathway. nih.govtandfonline.com Research has shown that Peonidin 3-monoglucoside can modulate this pathway to exert its anti-metastatic effects. nih.govnih.gov It attenuates the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key component of the MAPK family. nih.govnih.govtandfonline.com This inactivation of ERK1/2 signaling, along with the inhibition of activating protein-1 (AP-1) activation, contributes to the reduced metastatic potential of lung cancer cells. nih.govtandfonline.com In HER2-positive breast cancer, the antitumor effects of Peonidin 3-monoglucoside are also linked to the modulation of the MAPK signaling pathway, among others. researchgate.net

Cell Cycle Regulation (e.g., CDK-1, CDK-2, Cyclin B1, Cyclin E)

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a fundamental characteristic of cancer. The progression is driven by enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to regulatory proteins called cyclins. biopurify.cn

Peonidin 3-monoglucoside has been found to interfere with the cell cycle of cancer cells, leading to growth arrest. biopurify.cnnih.govtandfonline.com Specifically, treatment with this compound results in a strong inhibitory effect on cell growth by causing an arrest at the G2/M phase of the cell cycle in HS578T breast cancer cells. biopurify.cntandfonline.comnih.gov This arrest is associated with the downregulation of several key cell cycle-related proteins. Western blot analysis has revealed that Peonidin 3-monoglucoside treatment leads to a decreased expression of CDK-1, CDK-2, Cyclin B1, and Cyclin E. biopurify.cnnih.govresearchgate.netnih.gov The Cyclin B1/CDK-1 complex is essential for entry into mitosis (M phase), while the Cyclin E/CDK-2 complex is important for the transition from G1 to S phase. By reducing the levels of these critical regulators, Peonidin 3-monoglucoside effectively halts cell cycle progression and inhibits cancer cell proliferation. biopurify.cn

| Protein | Function in Cell Cycle | Effect of Peonidin 3-monoglucoside | Source |

|---|---|---|---|

| CDK-1 | Combines with Cyclin B1 to drive entry into mitosis (M phase). | Downregulated | biopurify.cnnih.gov |

| CDK-2 | Combines with Cyclin E to promote G1/S phase transition. | Downregulated | biopurify.cnnih.gov |

| Cyclin B1 | Activates CDK-1 for M phase entry. | Downregulated | biopurify.cnnih.gov |

| Cyclin E | Activates CDK-2 for S phase entry. | Downregulated | biopurify.cnnih.gov |

Synergistic Effects with Chemotherapeutic Agents

Peonidin 3-monoglucoside has demonstrated the potential to enhance the efficacy of certain chemotherapeutic agents, suggesting a role as an adjuvant in cancer therapy. Research has shown that this anthocyanin can work in concert with conventional drugs like doxorubicin (B1662922) to improve their anticancer effects. This synergistic relationship may allow for the potentiation of chemotherapy while potentially mitigating some of the associated toxicities.

One study investigating the effects of Peonidin 3-glucoside in combination with doxorubicin on human breast carcinoma cells (HS578T) found that the anthocyanin improved the inhibitory effect of the chemotherapeutic drug on cell growth biopurify.cn. The mechanism behind this synergy involves the induction of apoptosis (programmed cell death) and cell cycle arrest, specifically at the G2/M phase biopurify.cnresearchgate.net. By down-regulating key proteins involved in cell cycle progression, such as cyclin-dependent kinases (CDK)-1 and CDK-2, as well as cyclin B1 and cyclin E, this compound helps to halt the proliferation of cancer cells, making them more susceptible to the cytotoxic effects of doxorubicin biopurify.cnresearchgate.nettandfonline.comnih.gov.

While direct studies on the synergistic effects of Peonidin 3-monoglucoside with cisplatin (B142131) are limited, research on the closely related anthocyanin, cyanidin-3-O-glucoside (C3G), provides valuable insights. Studies have shown that C3G can act synergistically with cisplatin in cervical cancer cells nih.govresearchgate.net. This combination has been found to induce oxidative stress and apoptosis in cancer cells by reducing the activity of endogenous antioxidants and modulating signaling pathways like the PI3K/AKT/mTOR pathway researchgate.net. Given the structural similarities between Peonidin 3-monoglucoside and C3G, it is plausible that they may exert similar synergistic effects with cisplatin, although further research is needed to confirm this.

The following table summarizes the observed synergistic effects of this compound and a related anthocyanin with chemotherapeutic agents.

| Anthocyanin | Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effects |

| This compound | Doxorubicin | HS578T (Human Breast Carcinoma) | Enhanced cell growth inhibition, induction of apoptosis, G2/M cell cycle arrest. |

| Cyanidin-3-O-glucoside | Cisplatin | HeLa (Cervical Cancer) | Increased cytotoxicity, induction of oxidative stress and apoptosis, downregulation of PI3K/AKT/mTOR pathway. |

Metabolic Regulation and Diabetes Research

Peonidin 3-monoglucoside has emerged as a compound of interest in the field of metabolic regulation and diabetes research due to its potential to address various aspects of these complex conditions.

Impact on Nonalcoholic Fatty Liver Disease (NAFLD)

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can lead to inflammation and more severe liver damage. Peonidin 3-O-glucoside (P3G), isolated from sources like purple corncob, has shown significant promise in ameliorating NAFLD. In a free fatty acid (FFA)-induced cell model of NAFLD, P3G was found to significantly reduce lipid accumulation.

The protective effects of P3G against NAFLD are attributed to its ability to counteract oxidative stress, a key driver of the disease. Treatment with P3G has been shown to inhibit the excessive production of reactive oxygen species (ROS) and superoxide anion, increase levels of the antioxidant glutathione, and enhance the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT).

Research has revealed that Peonidin 3-O-glucoside can alleviate inflammation and improve mitochondrial and lysosomal functions in the context of NAFLD. In the FFA-induced cell model, P3G treatment was observed to improve the depletion of mitochondrial content and the damage to the mitochondrial electron transfer chain. By preserving mitochondrial function, P3G helps to maintain cellular energy homeostasis and reduce oxidative stress. Furthermore, P3G has been found to upregulate transcription factor EB (TFEB)-mediated lysosomal function, which is crucial for cellular waste clearance and lipid metabolism.

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation. Studies have shown that Peonidin 3-O-glucoside can activate PPARα-mediated peroxisomal lipid oxidation. It is suggested that P3G may directly interact with PPARα, thereby promoting the breakdown of fatty acids in the liver and reducing lipid accumulation.

Transcription factor EB (TFEB) is a master regulator of lysosome biogenesis and autophagy. The upregulation of TFEB-mediated lysosomal function by Peonidin 3-O-glucoside is a key mechanism in its protective effect against NAFLD. By enhancing lysosomal activity, P3G promotes the clearance of accumulated lipids and damaged organelles, thereby reducing cellular stress and inflammation in the liver.

Enhancement of Insulin (B600854) Secretion

Flavonoids, including anthocyanins like Peonidin 3-monoglucoside, have been shown to positively impact pancreatic beta-cell survival and function, which is crucial for insulin secretion researchgate.net. The mechanisms by which these compounds enhance insulin secretion are multifaceted and can involve improving mitochondrial bioenergetic function and stimulating key signaling pathways within the beta-cells, such as the PLC/PKC and/or cAMP/PKA pathways researchgate.net.

While direct studies on Peonidin 3-monoglucoside are emerging, research on the closely related anthocyanin, cyanidin-3-O-glucoside (C3G), provides strong evidence for the role of these compounds in enhancing insulin secretion. C3G has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells nih.govnih.gov. GLP-1 is an incretin (B1656795) hormone that plays a vital role in glucose homeostasis by stimulating insulin secretion from pancreatic beta-cells in a glucose-dependent manner nih.govnih.govnih.gov. In a co-culture system of intestinal STC-1 cells and pancreatic NIT-1 cells, C3G treatment increased GLP-1 secretion, which in turn promoted insulin release from the NIT-1 cells under high glucose conditions nih.gov.

Furthermore, the aglycone form, cyanidin (B77932), has been found to directly stimulate insulin secretion from pancreatic β-cells by increasing intracellular calcium through l-type Ca2+ channels mdpi.com. This suggests that anthocyanins can influence insulin secretion through both direct and indirect mechanisms. Given the structural similarity of Peonidin 3-monoglucoside to these compounds, it is highly likely to share these beneficial effects on insulin secretion.

Activation of Free Fatty Acid Receptor 1 (FFAR1)

Peonidin 3-monoglucoside acts as an agonist for the free fatty acid receptor 1 (FFAR1) medchemexpress.com. Its activation of FFAR1 is a key mechanism behind its ability to enhance insulin secretion in pancreatic beta cells medchemexpress.com. Studies have shown that treatment with Peonidin 3-monoglucoside not only activates FFAR1 but also leads to an increased expression of the receptor itself medchemexpress.com. This dual action potentiates the insulin secretion pathway, highlighting its role in metabolic regulation.

Modulation of PLC and PKD Phosphorylation

The activation of FFAR1 by Peonidin 3-monoglucoside initiates a downstream signaling cascade that involves the phosphorylation of key proteins. Specifically, it promotes the phosphorylation of Phospholipase C (PLC) and Protein Kinase D (PKD), which are crucial components of the FFAR1-dependent insulin secretion pathway medchemexpress.com. In studies using INS-1E pancreatic β cells, treatment with Peonidin 3-monoglucoside at concentrations from 1 to 100 μM for 24 hours resulted in increased phosphorylation of these proteins, corresponding with an 18%-40% enhancement of glucose-stimulated insulin secretion (GSIS) medchemexpress.com.

Increase in Glucose Uptake in Hepatocytes

In addition to its effects on insulin secretion, Peonidin 3-monoglucoside influences glucose metabolism directly within liver cells, enhancing glucose uptake through the activation and regulation of metabolic enzymes and proteins medchemexpress.com.

Activation of Glucokinase (GK)

Peonidin 3-monoglucoside is an activator of Glucokinase (GK), a key enzyme in hepatic glucose metabolism medchemexpress.com. In HepG2 hepatocytes, a 24-hour treatment with 100 μM of Peonidin 3-monoglucoside was shown to activate GK, thereby increasing glucose uptake by these liver cells medchemexpress.com. Glucokinase plays a pivotal role as a glucose sensor and catalyzes the rate-limiting step in glycolysis nih.govmdpi.com.

Inhibitory Activity Against Aldose Reductase

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions nih.gov. This pathway is implicated in the development of diabetic complications nih.gov. Flavonoids, as a class of compounds, are known for their potential to inhibit aldose reductase nih.gov. Research on the inhibitory activity of various anthocyanins against porcine pancreatic α-amylase has shown that Peonidin 3-monoglucoside possesses this inhibitory capability, although to a lesser extent than cyanidin-3-glucoside (C3G), cyanidin-3-rutinoside (B1257026) (C3R), and cyanidin-3,5-diglucoside (C3,5diG) mdpi.com.

| Biological Target/Process | Effect of Peonidin 3-monoglucoside | Cell/Model System | Key Finding | Source |

|---|---|---|---|---|

| Free Fatty Acid Receptor 1 (FFAR1) | Agonist/Activation | Pancreatic β cells | Activates and increases the expression of FFAR1, enhancing insulin secretion. | medchemexpress.com |

| PLC and PKD Phosphorylation | Increased Phosphorylation | INS-1E pancreatic β cells | Promotes phosphorylation as part of the FFAR1-dependent insulin secretory pathway. | medchemexpress.com |

| Glucokinase (GK) | Activation | HepG2 hepatocytes | Activates GK, leading to increased glucose uptake. | medchemexpress.com |

| AMP-activated protein kinase (AMPK) | Increased Phosphorylation | HepG2 hepatocytes | Enhances the activity of this key energy sensor. | medchemexpress.com |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Reduced Expression | HepG2 hepatocytes | Suppresses a rate-limiting enzyme in gluconeogenesis. | medchemexpress.com |

| Aldose Reductase | Inhibition | In vitro enzyme assay | Exhibits inhibitory activity, though less potent than some other anthocyanins. | mdpi.com |

Effects on Bone Health and Remodeling

Peonidin 3-monoglucoside has demonstrated significant anabolic and anticlastogenic effects on bone tissue, suggesting its potential to support bone health. nih.govmdpi.comresearchgate.net It appears to both promote bone formation and reduce bone loss nih.govresearchgate.net.

Research indicates that Peonidin 3-monoglucoside increases the proliferation and differentiation of osteoblasts, the cells responsible for bone formation nih.govresearchgate.netnih.gov. In cultured human hFOB 1.19 osteoblasts, treatment with 1 μg/ml of the compound significantly increased cell viability and proliferation nih.gov. Furthermore, in a transgenic medaka fish model, it was shown to increase the expression of Sp7/osterix, a key transcription factor in the differentiation of pre-osteoblasts into mature osteoblasts nih.govresearchgate.netnih.gov.

In addition to promoting osteoblast activity, Peonidin 3-monoglucoside has been found to reduce bone resorption. It achieves this by decreasing the expression of Receptor Activator of Nuclear Factor Kappa-β Ligand (RANKL) mdpi.comnih.gov. RANKL is a key signaling molecule that induces the formation and activity of osteoclasts, the cells that break down bone tissue. Studies in a transgenic medaka model demonstrated that Peonidin 3-monoglucoside reduced RANKL-induced ectopic osteoclast formation and bone resorption at doses of 1-4 μg/ml nih.govresearchgate.net.

Transcriptomic analysis of human osteoblasts treated with Peonidin 3-monoglucoside revealed differential expression of 3,177 genes, with 1,481 being upregulated and 1,696 downregulated mdpi.comnih.gov. This analysis also showed a significant downregulation of pathways related to apoptosis (programmed cell death), further supporting its role in enhancing osteoblast viability mdpi.comnih.gov.

| Process | Effect | Model System | Specific Finding | Source |

|---|---|---|---|---|

| Osteoblast Proliferation | Increase | Human hFOB 1.19 osteoblasts | Significantly increased viability and proliferation at 1 μg/ml. | nih.gov |

| Osteoblast Differentiation | Increase | Sp7/osterix:mCherry transgenic medaka | Increased expression of the transcription factor Sp7/osterix. | nih.govnih.gov |

| Bone Resorption | Reduction | col10α1:nlGFP/rankl:HSE:CFP medaka | Reduced RANKL-induced osteoclast formation and bone resorption. | nih.govresearchgate.net |

| Gene Expression (Osteoblasts) | Modulation | Human hFOB 1.19 osteoblasts | Differentially expressed 3,177 genes; downregulated apoptosis pathways. | mdpi.comnih.gov |

| RANKL mRNA Expression | Reduction | Human hFOB 1.19 osteoblasts | Significantly reduced the expression of this key osteoclastogenesis factor. | mdpi.com |

Osteoblast Proliferation and Differentiation

Research has demonstrated that Peonidin 3-monoglucoside has anabolic effects on bone by promoting the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation. In studies using cultured human fetal osteoblastic hFOB 1.19 cells, treatment with Peonidin 3-monoglucoside significantly increased osteoblast viability and proliferation nih.gov. This treatment was also observed to enhance osteoblast differentiation in transgenic medaka models (Oryzias latipes), where it increased the expression of key osteogenic markers such as Sp7/osterix and Runx2 nih.govmdpi.comnih.gov. These findings suggest a direct role of Peonidin 3-monoglucoside in stimulating the cellular activities required for bone synthesis.

Table 1: Effect of Peonidin 3-monoglucoside on Osteoblast Activity

| Model System | Observed Effect | Key Markers/Indicators | Source |

|---|---|---|---|

| Cultured human hFOB 1.19 osteoblasts | Increased viability and proliferation | Cell growth assays | nih.gov |

| Sp7/osterix:mCherry transgenic medaka | Increased osteoblast differentiation | Increased expression of Sp7/osterix | nih.govnih.gov |

| Cultured human hFOB 1.19 osteoblasts | Increased osteoblastogenesis | Increased expression of Runx2 and Sp7/osterix | mdpi.com |

Reduction of Osteoclastogenesis and Bone Resorption

In addition to its anabolic effects, Peonidin 3-monoglucoside exhibits anti-catabolic properties by inhibiting the formation and activity of osteoclasts, the cells that break down bone tissue. In a transgenic medaka model of bone resorption (col10a1:nlGFP/rankl:HSE:CFP), Peonidin 3-monoglucoside was shown to reduce RANKL-induced ectopic osteoclast formation and subsequent bone resorption nih.govnih.govresearchgate.net. This suggests that the compound can interfere with the signaling pathways that lead to bone degradation, presenting a dual-action mechanism for promoting bone health by both increasing bone formation and reducing bone loss mdpi.comnih.govresearchgate.net.

Modulation of Gene Expression Related to Apoptosis and Osteoclastogenesis

The mechanisms underlying the effects of Peonidin 3-monoglucoside on bone cells involve significant modulation of gene expression. Whole-genome transcriptomic profiling of human osteoblasts treated with Peonidin 3-monoglucoside revealed that out of 29,762 genes investigated, 3,177 were differentially expressed, with 1,481 being upregulated and 1,696 downregulated mdpi.comnih.gov.

Specifically, the treatment led to a significant downregulation of the apoptosis canonical pathway, favoring cell growth and viability mdpi.comnih.gov. This was supported by the observation of reduced apoptosis in cultured human osteoblasts nih.govmdpi.com. Furthermore, Peonidin 3-monoglucoside treatment resulted in a significant reduction in the mRNA expression of Rankl (Receptor Activator of Nuclear Factor-κB Ligand), a key cytokine required for the formation and activation of osteoclasts mdpi.comnih.gov. The compound also affects the expression of Bcl-2 family proteins, which are critical regulators of apoptosis mdpi.comnih.gov.

Table 2: Gene Expression Changes in hFOB Osteoblasts Treated with Peonidin 3-monoglucoside

| Gene/Pathway | Effect of Treatment | Biological Implication | Source |

|---|---|---|---|

| Apoptosis Canonical Pathway | Significantly downregulated | Reduced osteoblast cell death, improved viability | mdpi.comnih.gov |

| Rankl mRNA | Significantly reduced | Inhibition of osteoclast formation and activity | mdpi.com |

| Differentially Expressed Genes (Total) | 3,177 out of 29,762 | Broad impact on cellular processes | mdpi.comnih.gov |

Impact on Mitochondrial Biogenesis

Evidence suggests that Peonidin 3-monoglucoside positively influences mitochondrial functions, which are crucial for cellular energy and survival. Treatment of human hFOB osteoblasts with the compound has been linked to an increase in mitochondrial biogenesis nih.govnih.govresearchgate.net. Further studies in a non-alcoholic fatty liver disease cell model showed that this compound could improve depleted mitochondrial content and alleviate damage to the mitochondrial electron transfer chain mdpi.com. This enhancement of mitochondrial function may contribute to the observed reduction in apoptosis and increased viability of osteoblasts nih.govmdpi.com.

Epigenetic Regulation (e.g., HDAC1, SIRT1/3, PGC1α)

Peonidin 3-monoglucoside appears to exert its effects, in part, through epigenetic mechanisms by altering the activity of key regulatory enzymes. In studies with human osteoblasts, treatment with anthocyanins including Peonidin 3-monoglucoside led to increased mRNA expression of SIRT1 (Sirtuin 1), SIRT3 (Sirtuin 3), and PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) nih.govnih.govdntb.gov.ua. Concurrently, the expression of HDAC1 (Histone Deacetylase 1) was reduced nih.govnih.govdntb.gov.ua. SIRT1 and HDAC1 are histone deacetylases that play opposing roles in chromatin regulation and gene expression. The activation of SIRT1 and inhibition of HDAC1, along with the upregulation of PGC1α, a master regulator of mitochondrial biogenesis, points to a sophisticated level of cellular control that impacts bone cell fate and function nih.govnih.gov.

Neuroprotective Effects

Currently, research specifically detailing the neuroprotective effects of Peonidin 3-monoglucoside is limited. While the broader class of anthocyanins and related compounds like Cyanidin-3-O-glucoside have been investigated for their potential roles in protecting against neuronal damage, specific data on Peonidin 3-monoglucoside's direct impact on the central nervous system is not extensively available in the reviewed literature nih.govresearchgate.netnih.gov.

Lifespan Extension and Stress Tolerance in Model Organisms (e.g., Caenorhabditis elegans)

Studies using the nematode Caenorhabditis elegans as a model organism have provided evidence for the anti-aging and stress-protective effects of this compound. Administration of this compound at a sublethal concentration extended the lifespan of C. elegans by 14% compared to the control group scienceasia.org.

Beyond lifespan extension, this compound also enhanced the organism's resilience to various environmental stressors. When exposed to ultraviolet (UVA) radiation, heat, and oxidative stress (induced by H₂O₂), the lifespan of C. elegans treated with the compound was increased by 23%, 25%, and 47%, respectively, compared to untreated worms under the same stress conditions scienceasia.org. Additionally, an improvement in healthspan was noted, as indicated by an 8.3% increase in the pharyngeal pumping rate, a measure of feeding behavior and vitality in the nematode scienceasia.org.

Table 3: Effects of this compound on C. elegans Lifespan and Stress Tolerance

| Condition | Observed Effect | Magnitude of Effect | Source |

|---|---|---|---|

| Normal Lifespan | Extension of lifespan | 14% increase | scienceasia.org |

| UVA Stress | Increased survival | 23% increase in lifespan | scienceasia.org |

| Heat Stress (30°C) | Increased survival | 25% increase in lifespan | scienceasia.org |

| Oxidative Stress (100 µM H₂O₂) | Increased survival | 47% increase in lifespan | scienceasia.org |

| Healthspan Indicator | Increased pharyngeal pumping rate | 8.3% increase | scienceasia.org |

Tolerance to Heat, UV, and Oxidative Stress

Studies utilizing the model organism Caenorhabditis elegans have demonstrated the capacity of this compound (P3G) to enhance tolerance to various environmental stressors. When subjected to heat, ultraviolet (UV) radiation, and oxidative stress, C. elegans treated with P3G exhibited a notable increase in lifespan, suggesting a protective effect at a cellular level.

At a concentration of 50 µg/ml, P3G extended the lifespan of C. elegans under normal conditions by 14%. nih.gov More significantly, in the presence of specific stressors, this protective effect was amplified. Under heat stress at 30°C, P3G increased the lifespan of the nematodes by 25%. nih.gov When exposed to UVA radiation, the lifespan extension was 23%. nih.gov The most pronounced effect was observed under oxidative stress induced by hydrogen peroxide (H₂O₂), where P3G increased the lifespan by 47%. nih.gov These findings indicate that peonidin 3-monoglucoside plays a significant role in bolstering cellular resilience against environmental challenges.

| Stressor | Lifespan Extension with this compound (50 µg/ml) |

|---|---|

| Heat (30°C) | 25% |

| UVA Radiation | 23% |

| Oxidative Stress (100 µM H₂O₂) | 47% |

Pharyngeal Pumping Rate as a Healthspan Indicator

The pharyngeal pumping rate in C. elegans is a recognized indicator of healthspan, reflecting the physiological fitness of the organism. nih.gov Research has shown that this compound can positively influence this metric. In the same study that demonstrated its stress-tolerance benefits, P3G at a concentration of 50 µg/ml was found to increase the pharyngeal pumping rate of C. elegans by 8.3%. nih.gov This suggests that peonidin 3-monoglucoside not only extends lifespan but also enhances the health and vitality of the organism during its life.

| Compound | Concentration | Increase in Pharyngeal Pumping Rate |

|---|---|---|

| This compound | 50 µg/ml | 8.3% |

Antimicrobial Activity

The antimicrobial properties of peonidin 3-monoglucoside are an area of emerging research. While direct evidence on the monoglucoside form is limited, studies on its derivatives provide insights into its potential antimicrobial activity. A polyacylated anthocyanin derived from black corncobs, peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), has demonstrated notable antibacterial effects in plants. nih.gov This suggests that the core structure of peonidin may contribute to antimicrobial action, although further research is required to specifically determine the activity of peonidin 3-monoglucoside against a range of microbial pathogens.

Synergistic and Additive Effects with Other Bioactive Compounds

The biological effects of peonidin 3-monoglucoside can be influenced by the presence of other bioactive compounds, leading to synergistic or additive outcomes.

Lutein (B1675518): Investigations into the combined effects of lutein and various anthocyanins, including this compound, have revealed additive, rather than synergistic, effects on cellular antioxidant activity in Caco-2 cells. nih.gov In terms of anti-inflammatory action, the combination of lutein and this compound did not demonstrate a synergistic effect in the suppression of interleukin-8. nih.gov However, the combination did show an increasing reduction in IL-8 secretion as the ratio of lutein to this compound was increased. nih.gov It was also noted that the presence of this compound did not interfere with the cellular uptake of lutein. nih.gov

Resveratrol (B1683913): Research on the combined effects of peonidin-3-O-glucoside and resveratrol has been conducted in the context of bone health, specifically focusing on cultured human hFOB osteoblasts. biorlab.commedkoo.com Both compounds were found to increase osteoblast proliferation and reduce apoptosis. medkoo.com Transcriptomic profiling revealed that while both compounds influenced a large number of genes, there was only a small overlap in the differentially expressed genes, suggesting that they may act through different molecular mechanisms. medkoo.com This study highlights the potential for additive or synergistic effects in promoting bone formation and reducing bone resorption. biorlab.commedkoo.com

| Bioactive Compound | Combined Effect with Peonidin 3-monoglucoside | Observed Outcome |

|---|---|---|

| Lutein | Additive | Enhanced cellular antioxidant activity. nih.gov |

| Resveratrol | Potentially Additive/Synergistic | Increased osteoblast proliferation and reduced apoptosis. medkoo.com |

Future Directions and Research Perspectives

Elucidation of Detailed Molecular Mechanisms

While current research has identified several biological activities of peonidin (B1209262) 3-monoglucoside, the precise molecular mechanisms underlying these effects are not fully understood. Future studies should aim to unravel the intricate signaling pathways and cellular targets modulated by this anthocyanin. For instance, its anti-tumor effects have been linked to the modulation of HER2, AKT, and MAPK signaling pathways, leading to inhibited cell proliferation and induced apoptosis in cancer cells researchgate.net. Further investigation is needed to identify the direct binding partners and downstream effectors of peonidin 3-monoglucoside within these pathways. In-silico studies have suggested that peonidin 3-O-glucoside may act as an inhibitor for TNF-α and TNF-α receptor signaling, pointing towards its anti-inflammatory potential nih.gov. Deeper mechanistic studies, including transcriptomic, proteomic, and metabolomic analyses, will be instrumental in providing a holistic view of its cellular functions.

Investigation of Acylated Anthocyanins and Their Bioactivity

Acylation, the addition of an acyl group to the anthocyanin structure, has been shown to significantly enhance the stability and, in some cases, the bioactivity of these compounds nih.govmdpi.com. Research on other anthocyanins has demonstrated that acylation can improve color stability at varying pH levels and increase resistance to degradation nih.gov. For example, the acylation of cyanidin-3-glucoside with fatty acids resulted in derivatives with superior stability and optical absorbance mdpi.com. Future research should focus on the synthesis and characterization of acylated derivatives of peonidin 3-monoglucoside. Investigating how different acyl groups (e.g., phenolic acids, aliphatic acids) affect its antioxidant capacity, anti-inflammatory activity, and bioavailability will be crucial for developing more potent and stable forms of this compound for food and pharmaceutical applications.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of peonidin 3-monoglucoside and its biological activity is fundamental for the design of novel, more effective derivatives. Structure-activity relationship (SAR) studies can elucidate which functional groups are essential for its therapeutic effects. For instance, the degree and position of hydroxylation and methoxylation in the B ring of anthocyanins are known to influence their antioxidant capacity benthamopen.com. Theoretical studies on similar flavonoids, such as pelargonidin (B1210327) and its glucoside, have utilized quantum chemical calculations to predict their structural properties and reactivity mdpi.com. Similar computational and experimental approaches should be applied to peonidin 3-monoglucoside and its analogs to determine the key structural features responsible for its interactions with biological targets. This knowledge will guide the synthesis of new compounds with enhanced activity and specificity.

Development of Delivery Systems for Enhanced Bioavailability (e.g., Microencapsulation)